4-Chloro-5-methoxyquinoline
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Overview
Description
4-Chloro-5-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry .
Mechanism of Action
Target of Action
4-Chloro-5-methoxyquinoline is a derivative of the 4-aminoquinoline class of compounds, which includes well-known drugs like chloroquine . The primary targets of these compounds are heme polymerase in malarial trophozoites . These enzymes play a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .
Mode of Action
This compound, similar to other 4-aminoquinolines, inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
The inhibition of heme polymerase disrupts the heme detoxification pathway in the Plasmodium species . This disruption leads to the accumulation of toxic heme within the parasite, causing cell lysis and ultimately, parasite autodigestion .
Pharmacokinetics
In humans, chloroquine concentrations decline multiexponentially, indicating extensive distribution with a volume of distribution of 200 to 800 L/kg . Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver .
Result of Action
The result of the action of this compound is the death of the Plasmodium species. By inhibiting the action of heme polymerase and disrupting the heme detoxification pathway, the compound causes the accumulation of toxic heme within the parasite. This accumulation leads to cell lysis and ultimately, parasite autodigestion .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been shown to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Cellular Effects
Some quinoline derivatives have shown promising anticancer effects through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting DNA cleavage activity
Molecular Mechanism
Quinoline derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of quinoline derivatives have been studied in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of quinoline derivatives at different dosages have been studied in various animal models .
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of quinoline derivatives have been studied in various contexts .
Subcellular Localization
The subcellular localization of quinoline derivatives has been studied using various predictive tools .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxyquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with methoxyacetaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or solvent-free reactions. These methods not only improve yield but also reduce the environmental impact by minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential antimalarial, antimicrobial, and anticancer properties.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals
Comparison with Similar Compounds
- 4-Chloroquinoline
- 5-Methoxyquinoline
- Chloroquine
- Amodiaquine
Comparison: 4-Chloro-5-methoxyquinoline is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination imparts distinct chemical properties and biological activities compared to other quinoline derivatives. For instance, chloroquine and amodiaquine are well-known antimalarial drugs, but their structures and mechanisms of action differ significantly from this compound .
Properties
IUPAC Name |
4-chloro-5-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSPKKXMNJNWHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231761-14-0 |
Source
|
Record name | 4-chloro-5-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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